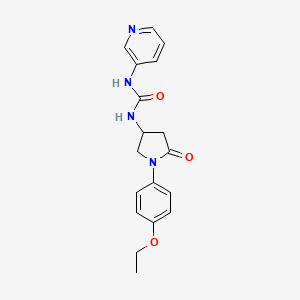
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea" is a derivative of the diaryl urea class, which is significant in medicinal chemistry due to its potential biological activities. Diaryl ureas have been extensively studied for their roles as inhibitors and anticancer agents, as seen in the research on glycolic acid oxidase inhibitors and anticancer agents targeting various cancer cell lines .
Synthesis Analysis
The synthesis of related diaryl urea compounds involves various strategies. For instance, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea was achieved through a one-step carbonylation reaction or a two-step process involving the preparation of a carbamate intermediate followed by a substitution reaction . These methods highlight the versatility in synthesizing urea derivatives, which could be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of diaryl ureas is characterized by the presence of an aryl group attached to a urea moiety. The structural confirmation of such compounds is typically achieved through spectroscopic methods such as FTIR, UV-VIS, NMR spectroscopy, and mass spectrometry . These techniques would be essential in confirming the structure of "1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea."
Chemical Reactions Analysis
Diaryl ureas can undergo various chemical reactions depending on their substituents. For example, 1,5-diaryl-3-hydroxy-4-methylsulfonyl-3-pyrrolin-2-ones react with urea to form amino derivatives of pyrrolones . The reactivity of the compound would depend on its specific functional groups and could be explored in similar reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas, such as solubility, melting point, and stability, are influenced by their substituents. For instance, the presence of lipophilic groups can enhance the potency of these compounds as inhibitors . The compound "1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea" would likely exhibit properties consistent with its structural features, which could be determined through experimental studies.
科学的研究の応用
Synthesis of Active Metabolites
A study by Chen et al. (2010) detailed the stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179, highlighting the stereochemical determination and practical synthetic route for producing this metabolite. This research demonstrates the critical role of precise stereochemistry in the activity of pharmaceutical compounds, contributing to the development of more effective therapeutic agents (Chen et al., 2010).
Novel Inhibitors for Enzymes
Rooney et al. (1983) explored novel 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, showing the potential of these compounds in modulating enzyme activity. This research is significant for therapeutic applications, particularly in diseases where enzyme regulation is crucial (Rooney et al., 1983).
Conformational and Tautomeric Studies
Kwiatkowski et al. (2019) focused on the conformational equilibrium and tautomerism of ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its derivatives, revealing how molecular sensing can be achieved through tautomerism controlled by conformational state. This study opens new possibilities in molecular sensing, based on conformational and tautomeric shifts (Kwiatkowski et al., 2019).
Molecular Complexation and Crystal Engineering
Muthuraman et al. (2001) investigated the molecular complexation for designing noncentrosymmetric structures for nonlinear optics, demonstrating how the orientation of chromophores linked by hydrogen bonds is ideal for such applications. This research contributes to the field of material science, particularly in designing materials for optical applications (Muthuraman et al., 2001).
Binding Studies and Sensor Development
Jordan et al. (2010) prepared fluorescent pyrid-2-yl ureas to study the binding of carboxylic acids, demonstrating how fluorescence can be modulated by the binding of strong organic acids. This research has implications for the development of sensors and probes for detecting specific molecular interactions (Jordan et al., 2010).
特性
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-2-25-16-7-5-15(6-8-16)22-12-14(10-17(22)23)21-18(24)20-13-4-3-9-19-11-13/h3-9,11,14H,2,10,12H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOCIOGGQJAGHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[2-[(3,4,5,6-tetrachloropyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B2511291.png)
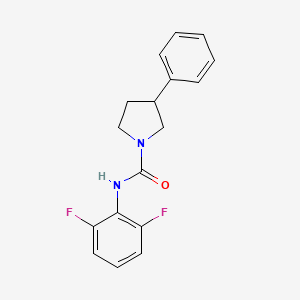
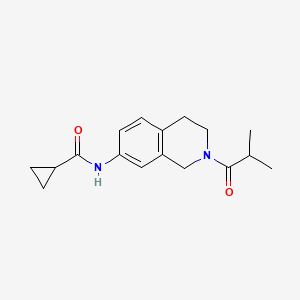
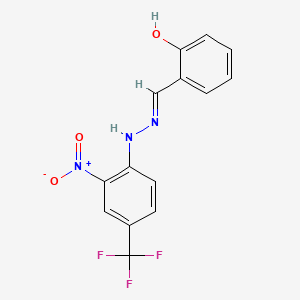
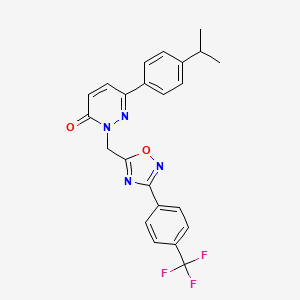
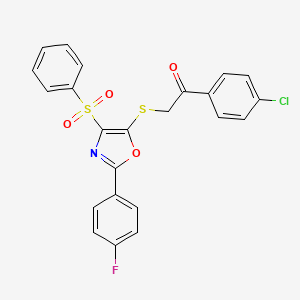


![3-{[(4-Acetylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2511304.png)
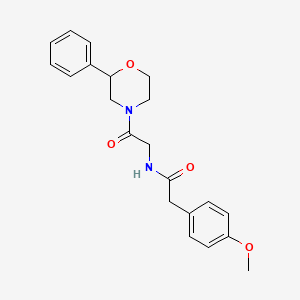
![2-chloro-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2511307.png)
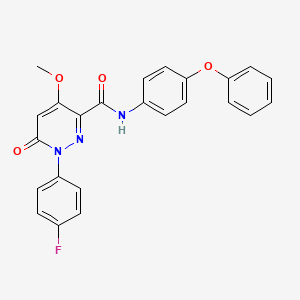
![N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![3-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2511314.png)